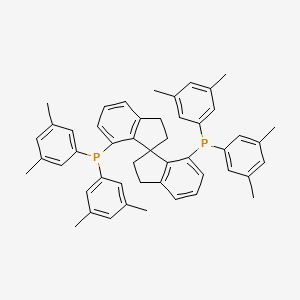

(R)-Xyl-SDP

Description

Evolution and Significance in Asymmetric Catalysis

The development of chiral diphosphine ligands has been a cornerstone in the advancement of asymmetric catalysis. researchgate.net The journey began with foundational ligands like DIOP, and later, the highly successful BINAP, which demonstrated the power of C2-symmetric, atropisomeric biaryl scaffolds. pnas.org These ligands, when complexed with transition metals such as rhodium, ruthenium, and iridium, create a chiral environment that can effectively differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer. pnas.orgoup.com

The quest for ligands with improved activity, stability, and enantioselectivity led to the exploration of novel chiral backbones. The spirobiindane skeleton emerged as a particularly effective "privileged" structure. oup.comnih.gov Its rigid, C2-symmetric framework, first successfully utilized in ligands like SDP (spirobiindane diphosphine), offered distinct advantages, including larger bite angles and enhanced conformational rigidity compared to earlier biaryl ligands. rsc.orgnih.gov This rigidity is crucial for creating a well-defined and predictable chiral pocket around the metal center, which is essential for high chiral induction. oup.comnih.gov The success of the spirobiindane scaffold has spurred the development of a wide array of ligands, which have been successfully applied in numerous asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions. nih.govacs.org

Overview of (R)-Xyl-SDP and its Oxidized Form this compound(O) as Prominent Chiral Ligands

Within the family of spirobiindane diphosphines (SDPs), this compound has distinguished itself as a highly effective and versatile ligand. The "(R)" designation refers to the axial chirality of the spirobiindane backbone. The "Xyl" indicates the presence of 3,5-dimethylphenyl (xylyl) groups attached to the phosphorus atoms. These bulky xylyl groups play a significant role in enhancing the steric hindrance around the catalytic center, which often translates to higher enantioselectivity in catalytic reactions. iupac.orgresearchgate.net

This compound has proven particularly effective in ruthenium-catalyzed asymmetric hydrogenations of a wide variety of ketones and α,β-unsaturated carboxylic acids. acs.orgiupac.org For instance, ruthenium complexes of (S)-Xyl-SDP have been used to hydrogenate acetophenone (B1666503) with excellent results, achieving high enantiomeric excess (ee) and turnover numbers. iupac.orgresearchgate.net

The oxidized form, This compound(O) , is a phosphine (B1218219) oxide ligand derived from this compound. mdpi.com In this ligand, one of the phosphine groups is oxidized to a phosphine oxide. This modification alters the electronic and steric properties of the ligand. This compound(O) has found significant utility in palladium-catalyzed asymmetric Heck reactions, facilitating both intramolecular and intermolecular carbon-carbon bond formation with high yields and enantioselectivity. mdpi.comsigmaaldrich.com It has been particularly useful in the synthesis of molecules with chiral quaternary carbon centers. mdpi.com However, in some reactions, the bulkier this compound(O) has shown lower activity compared to its non-xylyl counterpart, (R)-SDP(O). rsc.org

Design Principles of Spirobiindane Skeletons for Chiral Induction

The exceptional performance of spirobiindane-based ligands stems from the inherent structural features of the 1,1'-spirobiindane backbone. nih.gov This scaffold is built upon a central spirocyclic carbon atom that joins two indane units, creating a rigid and well-defined three-dimensional structure. chinesechemsoc.org

Key design principles contributing to its success include:

Rigidity and C2 Symmetry : The spirobiindane framework is conformationally locked, which minimizes unwanted flexibility and leads to a more predictable and effective transfer of chirality from the ligand to the substrate. oup.comrsc.org The C2 symmetry simplifies the possible transition states in a catalytic cycle, often leading to higher enantioselectivity. nih.gov

Large Bite Angle : The geometry of the spirobiindane skeleton enforces a larger P-M-P (phosphorus-metal-phosphorus) bite angle in the resulting metal complexes compared to many other diphosphine ligands. rsc.orgchinesechemsoc.org This wider bite angle can significantly influence the reactivity and selectivity of the catalyst. pnas.orgchinesechemsoc.org

Tunability : The periphery of the spirobiindane backbone, particularly the phosphine groups at the 7 and 7' positions, can be easily modified. By changing the aryl substituents on the phosphorus atoms (e.g., from phenyl to xylyl), the steric and electronic properties of the ligand can be fine-tuned to optimize performance for a specific substrate or reaction type. iupac.orgresearchgate.net This tunability is a hallmark of a "privileged" ligand scaffold. oup.com

The combination of these features creates a deep and well-defined chiral pocket around the metal center, effectively shielding one face of the coordinated substrate and directing the incoming reagent to the other, thus ensuring high enantioselectivity. The development of ligands based on the spirobiindane skeleton continues to be an active area of research, with new variations and applications emerging regularly. rsc.orgacs.org

Data Tables

Table 1: Properties of this compound(O)

| Property | Value | Reference |

| Chemical Formula | C49H50OP2 | chemicalbook.comchemspider.com |

| Molecular Weight | 716.87 g/mol | sigmaaldrich.comchemicalbook.com |

| CAS Number | 1462321-89-6 | sigmaaldrich.comchemicalbook.com |

| Appearance | Solid | chemicalbook.com |

| Storage Temperature | 2-8°C | chemicalbook.com |

Table 2: Selected Applications of Xyl-SDP Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst System | Substrate Type | Key Finding | Reference |

| Asymmetric Hydrogenation | {[(S)-Xyl-SDP]Ru[(R,R)-DPEN]Cl2} | Ketones (aromatic, heteroaromatic, α,β-unsaturated) | Excellent enantioselectivities and high turnover numbers. | iupac.orgresearchgate.net |

| Asymmetric Hydrogenation | RuCl2[(S)-Xyl-SDP][(R,R)-DPEN] | Racemic α-amino cyclic ketones | Up to 99.9% ee with 99:1 cis-selectivity via Dynamic Kinetic Resolution (DKR). | researchgate.net |

| Asymmetric Hydroarylation | Pd/(R)-Xyl-SDP(O) | Bicyclic olefins | High yields and enantioselectivity (up to 90% ee). | mdpi.com |

| Asymmetric Heck Reaction | Pd(dba)2/(R)-SDP(O) | 2,3-dihydrofurans with aryl triflates | This compound(O) was found to be less active and gave lower olefin selectivity than (R)-SDP(O) in this specific reaction. | rsc.org |

Properties

IUPAC Name |

[4'-bis(3,5-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H50P2/c1-31-19-32(2)24-41(23-31)50(42-25-33(3)20-34(4)26-42)45-13-9-11-39-15-17-49(47(39)45)18-16-40-12-10-14-46(48(40)49)51(43-27-35(5)21-36(6)28-43)44-29-37(7)22-38(8)30-44/h9-14,19-30H,15-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSBNBQMIMQOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H50P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917377-75-4 | |

| Record name | (R)-Xyl-SDP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Elucidation of R Xyl Sdp and Analogues

Chemical Synthesis of (R)-Xyl-SDP

This compound is a chiral diphosphine ligand that leverages the rigid C₂-symmetric scaffold of 1,1'-spirobiindane. acs.org Its synthesis originates from the enantiomerically pure (R)-1,1'-spirobiindane-7,7'-diol, commonly known as (R)-SPINOL. acs.org The synthetic pathway for the broader family of SDP ligands, including the xyl-substituted variant, has been well-established and follows a two-step sequence from the parent diol.

The first key step involves the conversion of the hydroxyl groups of (R)-SPINOL into more reactive leaving groups, typically trifluoromethanesulfonate (B1224126) (triflate) groups. This is achieved by reacting (R)-SPINOL with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine. The resulting intermediate is the highly reactive (R)-1,1'-spirobiindane-7,7'-diyl bis(trifluoromethanesulfonate).

The second step is a double phosphination reaction. The ditriflate intermediate is treated with a secondary phosphine (B1218219), in this case, bis(3,5-dimethylphenyl)phosphine (B1275769) (also known as di-xylyl-phosphine). This nucleophilic substitution reaction, often mediated by a palladium or nickel catalyst, displaces both triflate groups to form the two carbon-phosphorus bonds, yielding the final this compound ligand. acs.org The resulting ligand is a solid with a high melting point (above 300 °C) and specific optical activity. sigmaaldrich.com

The modularity of this synthesis allows for the creation of various SDP derivatives by simply changing the secondary phosphine used in the final step. The selection of the 3,5-dimethylphenyl (xylyl) groups in this compound is a strategic design choice to fine-tune the steric and electronic properties of the ligand, which has proven to be highly effective in numerous asymmetric catalytic reactions, particularly in ruthenium-catalyzed hydrogenations. nih.govsigmaaldrich.com

Preparation and Characterization of this compound(O)

This compound(O) is the mono-phosphine oxide derivative of this compound. chemspider.comchemicalbook.com This compound has emerged as a valuable ligand in its own right, particularly in palladium-catalyzed asymmetric Heck reactions. chemspider.comntu.edu.sg

The preparation of this compound(O) can be envisioned through two primary routes. The most direct method would be the selective oxidation of one of the phosphine groups of this compound. Standard oxidizing agents can be employed for this transformation, although careful control of stoichiometry is required to prevent the formation of the di-phosphine oxide. It has been noted that silver salts, sometimes used as additives in catalytic reactions, can induce the oxidation of phosphine ligands. umich.edu

An alternative synthetic strategy involves installing a phosphine oxide moiety directly onto the spirobiindane scaffold. This approach would start from the same (R)-1,1'-spirobiindane-7,7'-ditriflate intermediate used for the synthesis of this compound. A sequential or mixed phosphination could be performed, first reacting the ditriflate with one equivalent of bis(3,5-dimethylphenyl)phosphine oxide, followed by reaction with a phosphinating agent to install the second, unoxidized phosphine group. A similar strategy has been reported for related spiro-ligands, where a ditriflate was reacted with diphenyl phosphine oxide to generate a phosphine oxide-containing scaffold. rsc.org

This compound(O) is a solid at room temperature and is characterized by standard analytical techniques. chemspider.com Its identity is confirmed by its unique molecular formula (C₄₉H₅₀OP₂) and mass, which distinguishes it from the parent diphosphine. chemspider.comntu.edu.sg This ligand has been shown to be effective in promoting challenging intermolecular Heck reactions that form chiral quaternary carbon centers. chinesechemsoc.org In some catalytic systems, the bulkier this compound(O) has been found to be less active compared to the less sterically hindered (R)-SDP(O). chinesechemsoc.org

Exploration of Structural Modifications and Derivatives of the this compound Framework

The this compound ligand is part of a broader family of spiro-ligands whose framework has been extensively modified to create a diverse library of derivatives for asymmetric catalysis. These modifications can be categorized by changes to the aryl substituents on the phosphorus atoms, alterations to the spiro-backbone itself, and the formation of metal complexes.

Aryl Group Modification: The foundational SDP ligand features diphenylphosphino groups. Systematic variation of the aryl groups has led to a range of derivatives with tailored electronic and steric profiles. This compound, with its 3,5-dimethylphenyl groups, is one of the most successful examples. nih.gov Another common variant is (R)-Tol-SDP, which incorporates di(p-tolyl)phosphino groups. These modifications have been shown to significantly impact the enantioselectivity and activity of the resulting catalysts in reactions like asymmetric hydrogenation. nih.gov

Backbone Modification: The 1,1'-spirobiindane core is a privileged structure, but researchers have also developed ligands based on related spirocyclic backbones to further probe the effect of the ligand architecture on catalysis. One notable example is the SFDP ligand family, which replaces the spirobiindane core with a 9,9'-spirobifluorene backbone. acs.org More recently, oxa-spirocyclic diphosphine ligands, termed O-SDP, have been synthesized from oxa-spirocyclic diphenols (O-SPINOL). These O-SDP ligands possess a larger bite angle compared to their SDP counterparts and have shown superior performance in the hydrogenation of certain substrates, such as α,β-unsaturated carboxylic acids.

Metal Complex Formation: this compound and its analogues function as chiral ligands that coordinate to transition metals to form active catalysts. A widely used derivative is the ruthenium complex formed by reacting this compound with a ruthenium precursor and another chiral ligand, such as (S,S)-DPEN ((S,S)-1,2-diphenylethylenediamine). nih.gov The resulting complex, Ru-(R)-Xyl-SDP/(S,S)-DPEN, is a highly efficient catalyst for the asymmetric hydrogenation of ketones, demonstrating how the combination of chiral components can lead to enhanced stereocontrol. nih.gov Gold complexes, such as [(this compound)(AuCl)₂], have also been explored in enantioselective cyclopropanation reactions.

These structural explorations highlight the versatility of the spiro-diphosphine framework and underscore the importance of ligand design in advancing the field of asymmetric catalysis.

Applications of R Xyl Sdp and R Xyl Sdp O in Transition Metal Catalyzed Asymmetric Reactions

Palladium-Catalyzed Transformations

The palladium-catalyzed reactions facilitated by (R)-Xyl-SDP and this compound(O) are notable for their high efficiency and stereoselectivity. These ligands have been particularly successful in the formation of carbon-carbon bonds through various Heck and hydroarylation processes.

Asymmetric Heck Reactions

The asymmetric Heck reaction is a cornerstone of modern synthetic organic chemistry, and the use of this compound(O) has led to significant advancements in this area. sioc-journal.cn The ligand's effectiveness stems from its ability to create a highly selective chiral environment around the palladium center. organic-chemistry.org

The intramolecular Heck reaction is a powerful method for the construction of cyclic and polycyclic systems. The use of this compound(O) has been instrumental in achieving high enantioselectivity in these cyclization processes. For instance, domino cyclizations involving o-vinylphenyl triflates have been accomplished with up to 99% enantiomeric excess (ee). ntu.edu.sg This approach allows for the efficient formation of complex fused ring systems from acyclic precursors.

| Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| o-vinylphenyl triflates | Fused Cyclics | up to 99% | ntu.edu.sg |

| C2-tethered pyrroles | 3,2'-spiropyrrolidine-2-oxindoles | moderate | sioc-journal.cn |

The construction of chiral quaternary carbon centers is a significant challenge in asymmetric synthesis. The intermolecular Heck reaction provides a direct route to these complex stereocenters. Research has shown that ligands based on a spiro backbone can be effective in palladium-catalyzed intermolecular Heck reactions. organic-chemistry.org

In the context of constructing chiral quaternary centers, the reaction of 5-substituted-2,3-dihydrofurans with aryl triflates has been investigated. In one study, while the (R)-SDP(O) ligand provided the desired 2,2-disubstituted 2,5-dihydrofurans in high yield and enantioselectivity, the bulkier this compound(O) ligand was found to be less active and resulted in lower olefin selectivity. rsc.orgrsc.org This suggests that while the spiro backbone is crucial, the nature of the substituents on the phosphorus atoms can significantly influence the catalytic activity and selectivity for this specific transformation. The development of palladium-catalyzed asymmetric intermolecular Mizoroki-Heck reactions for the construction of a chiral quaternary carbon center has been a significant achievement, yielding 2,2-disubstituted 2,5-dihydrofurans with high enantioselectivity. rsc.org

| Ligand | Substrate 1 | Substrate 2 | Product | Yield of 3a | ee of 3a | Selectivity (3a/4a) | Reference |

| (R)-SDP(O) | 5-Methyl-2,3-dihydrofuran | 4-Methoxyphenyl triflate | 2-(4-Methoxyphenyl)-5-methyl-2,5-dihydrofuran (3a) & isomer (4a) | 84% | 95% | 17:1 | rsc.org |

| This compound(O) | 5-Methyl-2,3-dihydrofuran | 4-Methoxyphenyl triflate | 2-(4-Methoxyphenyl)-5-methyl-2,5-dihydrofuran (3a) & isomer (4a) | - | - | Inferior to (R)-SDP(O) | rsc.orgrsc.org |

The desymmetrization of meso-compounds is a powerful strategy for the synthesis of chiral molecules. The palladium-catalyzed asymmetric Heck reaction has been successfully applied to the desymmetrization of substituted cyclopentenes, with this compound(O) proving to be a uniquely effective ligand for this purpose. ntu.edu.sgresearchgate.net This reaction allows for the creation of two new stereocenters in a single step with high diastereoselectivity and enantioselectivity. ntu.edu.sg

The reaction of various aryl triflates with methyl cyclopent-2-ene-1-carboxylate, catalyzed by a palladium complex of this compound(O), affords the corresponding trans-arylated cyclopentene (B43876) derivatives in excellent yields and enantioselectivities. ntu.edu.sg The high selectivity is unprecedented in Heck reactions and highlights the superior performance of the this compound(O) ligand. ntu.edu.sg

Table 1: Desymmetrization of Methyl Cyclopent-2-ene-1-carboxylate with Various Aryl Triflates Catalyzed by Pd/(R)-Xyl-SDP(O) ntu.edu.sgrsc.org

| Aryl Triflate (ArOTf) | Product | Yield | ee (%) | Selectivity (trans:others) |

| p-Acetylphenyl triflate | (1R,4S)-Methyl 4-(p-acetylphenyl)cyclopent-2-ene-1-carboxylate | 95% | 97% | 27:1 |

| p-Benzoylphenyl triflate | (1R,4S)-Methyl 4-(p-benzoylphenyl)cyclopent-2-ene-1-carboxylate | 95% | 96% | 15:1 |

| p-Chlorophenyl triflate | (1S,4S)-Methyl 4-(p-chlorophenyl)cyclopent-2-ene-1-carboxylate | 88% | 96% | 15:1 |

| p-Anisyl triflate | (1R,4S)-Methyl 4-(p-anisyl)cyclopent-2-ene-1-carboxylate | 88% | 96% | 15:1 |

Intermolecular Heck Reactions for Chiral Quaternary Carbon Center Construction

Asymmetric Hydroarylation Reactions

Asymmetric hydroarylation has become an increasingly important method for the enantioselective synthesis of arylated compounds. The this compound(O) ligand has played a pivotal role in the development of palladium-catalyzed versions of this reaction.

The palladium-catalyzed asymmetric hydroarylation of bicyclic olefins, such as norbornene and its derivatives, represents a significant advance in the field. ntu.edu.sgmdpi.com The use of a palladium catalyst with the this compound(O) ligand and sodium formate (B1220265) as the hydride donor has enabled the first highly enantioselective hydroarylation of these substrates. ntu.edu.sgresearchgate.net This method provides access to valuable chiral building blocks with high yields and enantioselectivities up to 90%. ntu.edu.sgresearchgate.net

The reaction tolerates a range of aryl triflates, demonstrating its utility in the synthesis of diverse chiral arylated bicyclic compounds. The success of this reaction underscores the versatility of the Pd/(R)-Xyl-SDP(O) catalytic system. ntu.edu.sg

Table 2: Asymmetric Hydroarylation of Bicyclic Olefins with Aryl Triflates Catalyzed by Pd/(R)-Xyl-SDP(O) ntu.edu.sg

| Bicyclic Olefin | Aryl Triflate (ArOTf) | Product | Yield | ee (%) |

| Norbornene | p-Acetylphenyl triflate | exo-2-(p-Acetylphenyl)norbornane | 92% | 90% |

| Norbornene | p-Anisyl triflate | exo-2-(p-Anisyl)norbornane | 95% | 90% |

| Norbornadiene | p-Acetylphenyl triflate | exo-5-(p-Acetylphenyl)norborn-2-ene | 90% | 90% |

| Dihydrodicyclopentadiene | p-Anisyl triflate | exo-Aryl-dihydrodicyclopentadiene | 94% | 90% |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | (R)-7,7'-Bis(di(3,5-dimethylphenyl)phosphino)-1,1'-spirobiindane |

| This compound(O) | (R)-7-(Di(3,5-dimethylphenyl)phosphino)-7'-(di(3,5-dimethylphenyl)phosphinyl)-1,1'-spirobiindane |

| ArOTf | Aryl trifluoromethanesulfonate (B1224126) |

| p-Acetylphenyl triflate | 4-Acetylphenyl trifluoromethanesulfonate |

| p-Benzoylphenyl triflate | 4-Benzoylphenyl trifluoromethanesulfonate |

| p-Chlorophenyl triflate | 4-Chlorophenyl trifluoromethanesulfonate |

| p-Anisyl triflate | 4-Methoxyphenyl trifluoromethanesulfonate |

| Methyl cyclopent-2-ene-1-carboxylate | Methyl 1-cyclopentene-1-carboxylate |

| Norbornene | Bicyclo[2.2.1]hept-2-ene |

| Norbornadiene | Bicyclo[2.2.1]hepta-2,5-diene |

| Dihydrodicyclopentadiene | Tricyclo[5.2.1.02,6]dec-3-ene |

| (R)-SDP(O) | (R)-7,7'-Bis(diphenylphosphino)-1,1'-spirobiindane monooxide |

| 5-Methyl-2,3-dihydrofuran | 5-Methyl-2,3-dihydrofuran |

| 4-Methoxyphenyl triflate | 4-Methoxyphenyl trifluoromethanesulfonate |

| (1R,4S)-Methyl 4-(p-acetylphenyl)cyclopent-2-ene-1-carboxylate | Methyl (1R,4S)-4-(4-acetylphenyl)cyclopent-2-ene-1-carboxylate |

| (1R,4S)-Methyl 4-(p-benzoylphenyl)cyclopent-2-ene-1-carboxylate | Methyl (1R,4S)-4-(4-benzoylphenyl)cyclopent-2-ene-1-carboxylate |

| (1S,4S)-Methyl 4-(p-chlorophenyl)cyclopent-2-ene-1-carboxylate | Methyl (1S,4S)-4-(4-chlorophenyl)cyclopent-2-ene-1-carboxylate |

| (1R,4S)-Methyl 4-(p-anisyl)cyclopent-2-ene-1-carboxylate | Methyl (1R,4S)-4-(4-methoxyphenyl)cyclopent-2-ene-1-carboxylate |

| exo-2-(p-Acetylphenyl)norbornane | exo-2-(4-Acetylphenyl)bicyclo[2.2.1]heptane |

| exo-2-(p-Anisyl)norbornane | exo-2-(4-Methoxyphenyl)bicyclo[2.2.1]heptane |

| exo-5-(p-Acetylphenyl)norborn-2-ene | exo-5-(4-Acetylphenyl)bicyclo[2.2.1]hept-2-ene |

| exo-Aryl-dihydrodicyclopentadiene | exo-Aryl-tricyclo[5.2.1.02,6]decene |

Mechanistic Aspects of Palladium-Catalyzed Hydroarylation

Palladium-catalyzed hydroarylation reactions, often referred to as reductive Heck reactions, represent a powerful method for forming C(sp²)–C(sp³) or C(sp²)–C(sp²) bonds. encyclopedia.pub The asymmetric variant of this reaction has seen significant development, with ligands like this compound(O), the phosphine (B1218219) oxide derivative of this compound, playing a crucial role. encyclopedia.pubmdpi.com

In 2013, a highly enantioselective hydroarylation of bicyclic olefins was achieved using a palladium catalyst with the this compound(O) ligand and sodium formate as the hydride donor. encyclopedia.pubmdpi.com This system provided the desired products in high yields and with enantiomeric excesses (ee) up to 90%. mdpi.com

The proposed mechanism for palladium-catalyzed intramolecular hydroarylation involves several key steps. researchgate.net It begins with the oxidative addition of an aryl halide to the Pd(0) complex, forming a Pd(II) intermediate. researchgate.net This is followed by an anion exchange and subsequent reaction steps that ultimately lead to the final product. researchgate.net Mechanistic studies suggest that for some systems, the C-H bond cleavage is the turnover-limiting step. mdpi.com In other palladium-catalyzed hydroarylations, detailed kinetic analysis and in situ monitoring have pointed towards a pathway initiated by a hydride, which is enabled by the rapid formation and decomposition of a [PdII(Ar)(formate)] intermediate. chemrxiv.org This intermediate facilitates selective hydride insertion into the β-position of α,β-unsaturated carbonyl compounds. chemrxiv.org

Cooperative Catalysis with Palladium and Copper Hydride

A dual catalytic system employing both palladium and copper hydride (CuH) has been effectively used in the asymmetric hydroarylation of alkenes. encyclopedia.pubmdpi.com This cooperative approach allows for the synthesis of valuable chiral molecules, such as 1,1-diarylalkanes and arenes with β-stereogenic centers, from terminal double bonds. encyclopedia.pubmdpi.com

The catalytic cycle involves two interconnected processes. encyclopedia.pubmdpi.com The process starts with the generation of a CuH catalyst in situ, which then undergoes hydrocupration with the alkene. mdpi.com For instance, with 1,1-disubstituted olefins, the reaction proceeds with anti-Markovnikov regioselectivity to form a primary alkylcopper(I) intermediate. mdpi.com

Simultaneously, a Pd(0) complex, often featuring a ligand like BrettPhos, undergoes oxidative addition with an aryl bromide to create an aryl palladium intermediate. encyclopedia.pubmdpi.com This intermediate then engages in a stereospecific transmetalation with the chiral organocopper species. encyclopedia.pubmdpi.com The final enantioenriched product is released via reductive elimination from the resulting chiral Pd(II) alkyl complex, which also regenerates the Pd(0) catalyst. encyclopedia.pubmdpi.com The copper(I) salt produced is recycled back to the active CuH catalyst by reacting with a silane (B1218182) and a base. mdpi.com This dual system provides a single-step route to arenes with β-stereogenic centers, which are common motifs in pharmaceuticals and natural products. mdpi.com

Rhodium-Catalyzed Transformations

Asymmetric Hydrogenation of Prochiral Substrates

The this compound ligand has proven to be highly effective in rhodium-catalyzed asymmetric hydrogenations of various prochiral substrates, including ketones, imines, and enamides.

Hydrogenation of Aromatic and Heteroaromatic Ketones

Ruthenium catalysts bearing SDP ligands, such as {[(S)-Xyl-SDP]Ru[(R,R)-DPEN]Cl₂}, have demonstrated exceptional performance in the asymmetric hydrogenation of a wide array of ketones. iupac.orgresearchgate.net This catalytic system is highly effective for aromatic, heteroaromatic, and α,β-unsaturated ketones, consistently delivering the corresponding chiral alcohols with excellent enantioselectivities. iupac.orgresearchgate.net For example, the hydrogenation of acetophenone (B1666503) using this catalyst can achieve a 98% ee. researchgate.net

The effectiveness of these catalysts is influenced by the electronic and steric properties of the diphosphine ligand. rsc.org The presence of 3,5-dimethyl groups on the phenyl rings of the Xyl-SDP ligand is a key factor in its high enantioselectivity. iupac.orgrsc.org Studies on the effect of the alkali metal cation used with the base (e.g., t-BuOK) have shown that sterically hindered diphosphine ligands like Xyl-SDP tend to favor bases with smaller metal cations, such as Na⁺ over K⁺, leading to faster reaction rates. nih.gov

The substrate scope is broad, including various substituted acetophenones and heteroaromatic ketones like 2-acetylfuran (B1664036) and 2-acetylthiophene, which are hydrogenated to their respective alcohols with high enantiomeric excess. researchgate.netkanto.co.jp

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Ref |

| Acetophenone | RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] / t-BuOK | 1-Phenylethanol | >99 | 98 | researchgate.netnih.gov |

| 2-Acetylfuran | RuBr₂(xylskewphos)(daipen) | 1-(2-Furanyl)ethanol | - | 97 | kanto.co.jp |

| 2-Acetylthiophene | RuBr₂(xylskewphos)(daipen) | 1-(2-Thienyl)ethanol | - | 96 | kanto.co.jp |

| 1-Tetralone | RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] / t-BuOK | 1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 99.8 (cis) | nih.gov |

Dynamic Kinetic Resolution in α-Arylcycloketone Hydrogenation

Dynamic kinetic resolution (DKR) is a powerful strategy that combines in situ racemization of a starting material with a stereoselective reaction, allowing for the theoretical conversion of a racemate into a single enantiomer of the product with up to 100% yield. princeton.eduescholarship.org

The RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] catalyst system has been successfully applied to the DKR of racemic α-arylcycloalkanones. researchgate.netnih.govacs.org This process yields cis-α-arylcycloalcohols with outstanding diastereoselectivity (>99:1 cis/trans) and enantioselectivity (up to 99.9% ee for the cis isomer). nih.govacs.org These chiral cyclic alcohols are valuable building blocks for biologically active compounds. researchgate.net

The reaction conditions typically involve using a base like potassium tert-butoxide in a solvent such as 2-propanol under hydrogen pressure. nih.govscispace.com The high efficiency of the DKR is contingent on the racemization of the ketone being faster than the hydrogenation of the slower-reacting enantiomer. princeton.edu This method has been used for the practical synthesis of all four isomers of the natural product conhydrine. acs.org

| Substrate (racemic) | Catalyst System | Product | Yield (%) | Diastereoselectivity (cis:trans) | ee (%) (cis-isomer) | Ref |

| α-Phenylcyclohexanone | RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] / t-BuOK | cis-2-Phenylcyclohexan-1-ol | 99 | >99:1 | 99.6 | nih.gov |

| α-Phenylcyclopentanone | RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] / t-BuOK | cis-2-Phenylcyclopentan-1-ol | 99 | >99:1 | 99.9 | nih.gov |

| 2-(N-benzylamino)cyclohexanone | RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] | cis-2-(N-benzylamino)cyclohexanol | 99 | 99:1 | 99.6 | acs.org |

Enantioselective Hydrogenation of Imines and Enamides

The this compound ligand has also been employed in the rhodium-catalyzed enantioselective hydrogenation of C=N bonds in imines and enamides. In a notable application, this compound was identified as a highly effective ligand in the Rh-catalyzed carboacylation of oximes, achieving almost perfect enantioselectivity (99% ee). nih.gov This high level of stereocontrol is significant because it suggests that both E and Z isomers of the oxime substrate are converted to the same product enantiomer. nih.gov

C-C Bond Activation and Annulation Reactions

Transition metal-catalyzed reactions that proceed via the activation of carbon-carbon bonds are powerful tools for the construction of intricate molecular architectures. The use of this compound in these transformations has enabled the enantioselective synthesis of various cyclic and polycyclic systems.

The rhodium-catalyzed carboacylation of carbon-nitrogen double bonds (C=N) in benzocyclobutenones represents a notable application of this compound. In this reaction, the C-C bond of the benzocyclobutenone is activated by a rhodium catalyst, which then undergoes an intramolecular addition to a tethered C=N bond. The use of a mixed-ligand system, comprising this compound and (S)-xyl-BINAP, with a [Rh(cod)₂]BF₄ precatalyst, has been shown to be effective for this transformation. nih.govthieme-connect.com Interestingly, when this compound was used as the sole ligand, it furnished the product with exceptional enantioselectivity, achieving up to 99% ee. nih.gov This high level of enantiocontrol highlights the ability of the this compound ligand to effectively discriminate between the prochiral faces of the reacting partners. The absolute configuration of the resulting lactam product was confirmed to be the (R)-isomer through X-ray crystallography. nih.gov

Table 1: Rh-catalyzed Carboacylation of C=N Bonds in Benzocyclobutenones

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Oxime ether | [Rh(cod)₂]BF₄, this compound, (S)-xyl-BINAP | 70 | 96 |

The development of divergent annulation reactions provides a versatile strategy for the synthesis of structurally diverse molecules from common starting materials. In this context, rhodium-catalyzed annulations between cyclobutanones and 1,5-enynes have been investigated. These reactions can lead to the formation of either bis-bicyclic scaffolds or tetrahydro-azapinone products, depending on the chiral ligand employed. researchgate.net While specific examples detailing the use of this compound in this particular transformation are not extensively documented in the provided search results, the principle of ligand-controlled divergence is a key concept in modern catalysis. The choice of ligand, such as (R)-H8-binap or (R)-segphos, dictates the reaction pathway and the resulting molecular architecture. researchgate.net

Rhodium-catalyzed enantioselective cycloisomerization reactions have emerged as a powerful method for the construction of chiral cyclohexene (B86901) derivatives. The cycloisomerization of α,ω-heptadienes, for instance, can be effectively catalyzed by a rhodium(I) complex in the presence of a chiral SDP ligand. nih.gov This reaction proceeds via an aldehyde C-H bond activation, followed by carbometallation and β-hydride elimination, to afford cyclohex-3-enecarbaldehydes bearing a quaternary carbon center. nih.govresearchgate.net The commercially available (S)-Xyl-SDP ligand has been shown to provide good selectivity in these transformations. nih.gov Further optimization of the ligand structure, by modifying the substituents on the phenyl groups, has led to the development of novel SDP analogues that exhibit enhanced selectivity for the desired cycloisomerization product. nih.gov

Table 2: Rh-catalyzed Cycloisomerization of α,ω-Heptadienes

| Entry | Ligand | Product Ratio (Cyclohexene:Side Product) | ee (%) |

|---|---|---|---|

| 1 | (S)-Xyl-SDP | ~3:1 | 96 |

| 2 | (S)-Ph-SDP | ~3:1 | - |

Divergent Annulations between Cyclobutanones and 1,5-Enynes

Enantioselective Hydroarylation of Divinylphosphine Oxides

The enantioselective hydroarylation of divinylphosphine oxides offers a direct route to chiral phosphine oxides, which are valuable ligands and intermediates in organic synthesis. The desymmetrization of divinylphosphine oxides can be achieved through a rhodium-catalyzed hydroarylation with arylboroxines. mdpi.comencyclopedia.pub This reaction leads to the monoarylated product with a P-stereogenic center. The choice of the chiral ligand is crucial for achieving high chemo- and enantioselectivity. While the search results highlight the use of (R)-DTBM-segphos as a highly effective ligand for this transformation, they also describe a palladium-catalyzed asymmetric hydroarylation of bicyclic olefins where this compound(O) was the ligand of choice. mdpi.comencyclopedia.pub In this latter reaction, the palladium catalyst, in conjunction with this compound(O), facilitated the hydroarylation with high yields and enantioselectivities up to 90%. mdpi.comresearchgate.net

Table 3: Pd-catalyzed Asymmetric Hydroarylation of Bicyclic Olefins

| Substrate | Catalyst System | Yield (%) | ee (%) |

|---|

Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, particularly for the construction of small ring systems. The unique reactivity of gold catalysts, often in combination with chiral ligands, has enabled the development of novel asymmetric transformations.

Asymmetric Synthesis of Small Ring Systems (e.g., Cyclopropanes, Cyclobutanes)

The construction of strained small ring systems such as cyclopropanes and cyclobutanes represents a significant challenge in organic synthesis. Gold-catalyzed reactions have provided elegant solutions to this problem. nih.govacs.orgrecercat.cat One notable example is the gold(I)-catalyzed cycloisomerization of cyclopropylidene 1,6-enynes. nih.govacs.orgrecercat.cat This reaction proceeds through a Wagner-Meerwein skeletal rearrangement of a cyclopropylcarbinyl cation intermediate to furnish diastereomerically pure fused cyclobutanes. nih.govacs.orgrecercat.cat An enantioselective variant of this reaction has been developed using [(this compound)(AuCl)₂] as a precatalyst, which afforded the enantioenriched tetracyclic product with an enantiomeric excess of 82%. nih.govacs.orgrecercat.cat This result underscores the potential of this compound in promoting challenging asymmetric transformations that lead to the formation of strained ring systems.

Table 4: Gold-catalyzed Enantioselective Cycloisomerization of a Cyclopropylidene 1,6-Enyne

| Precatalyst | Product | ee (%) |

|---|

Gold(I)-Catalyzed Cyclopropenation Reactions

While gold catalysis is a known method for cyclopropanation reactions, for instance, through the decomposition of diazo compounds in the presence of a gold catalyst, specific examples detailing the use of the this compound ligand in the gold(I)-catalyzed cyclopropenation of alkenes or alkynes are not extensively documented in the reviewed literature. Current time information in Mid Ulster, GB.snnu.edu.cn Research in this area has often highlighted other chiral ligands. Current time information in Mid Ulster, GB.

Cycloisomerization of Cyclopropylidene Enynes

The gold(I)-catalyzed cycloisomerization of enynes is a powerful method for constructing complex polycyclic frameworks. The this compound ligand has been utilized in these transformations, albeit with varying success.

Toste and coworkers developed a method for the synthesis of diastereomerically pure fused cyclobutanes through a Wagner-Meerwein skeletal rearrangement of cyclopropylcarbinyl cations. snnu.edu.cnchinesechemsoc.orgnih.gov These intermediates were generated from the gold(I)-catalyzed 6-exo-dig cyclization of cyclopropylidene 1,6-enynes. snnu.edu.cnchinesechemsoc.org Using the precatalyst [(this compound)(AuCl)₂], they were able to obtain an enantioenriched tetracycle with an enantiomeric excess (ee) of 82%. snnu.edu.cnchinesechemsoc.orgnih.govresearchgate.net This reaction demonstrates the potential of the this compound ligand to induce significant chirality transfer in complex cascade reactions. researchgate.net

In a related study, Gagné and coworkers investigated the gold-catalyzed enantioselective ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene moiety. mdpi.com While a variety of chiral bis(gold) catalysts were screened, the use of this compound as a ligand in this specific transformation resulted in a low enantiomeric ratio of 56:44. mdpi.com

Table 1: Gold(I)-Catalyzed Cycloisomerization of Enynes with this compound Ligand

| Catalyst | Substrate Type | Product | Enantioselectivity | Reference |

|---|---|---|---|---|

| [(this compound)(AuCl)₂]/AgSbF₆ | Cyclopropylidene 1,6-enyne | Fused tetracycle | 82% ee | snnu.edu.cnchinesechemsoc.orgnih.govresearchgate.net |

| This compound(AuCl)₂/AgNTf₂ | Cyclopropylidene bearing 1,5-enyne | Bicyclo[4.2.0]octadiene | 56:44 er | mdpi.com |

Ruthenium-Catalyzed Transformations

Asymmetric Hydrogenation of Ketones and Imines

Ruthenium complexes incorporating the this compound ligand have proven to be highly effective catalysts for the asymmetric hydrogenation of prochiral ketones and imines, delivering chiral alcohols and amines with excellent enantioselectivities.

The catalyst system formed from RuCl₂[(S)-Xyl-SDP] and a chiral diamine like (R,R)-DPEN, in the presence of a base such as t-BuOK, is particularly effective for the hydrogenation of aromatic ketones. utoronto.caehu.es This system has also been successfully applied to the dynamic kinetic resolution (DKR) of racemic α-substituted ketones. For instance, the asymmetric hydrogenation of racemic α-amino cyclic ketones using [RuCl₂((S)-Xyl-SDP)((R,R)-DPEN)] afforded chiral cis-β-N-alkyl/arylamino cyclic alcohols with outstanding enantioselectivities (up to 99.9% ee) and high diastereoselectivities (up to 99:1 cis). scholaris.caencyclopedia.pubrsc.org This methodology has been applied to the practical synthesis of natural products like conhydrine. scholaris.caencyclopedia.pub Similarly, racemic α-arylcycloalkanones are hydrogenated to the corresponding cis-β-arylcycloalkanols with excellent enantioselectivity (up to 99.9% ee) and diastereoselectivity (>99:1). utoronto.caehu.es

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones with Xyl-SDP Ligand

| Substrate | Catalyst System | Product | Enantioselectivity (ee) | Diastereoselectivity (cis:trans) | Reference |

|---|---|---|---|---|---|

| Racemic α-amino cyclic ketones | [RuCl₂((S)-Xyl-SDP)((R,R)-DPEN)] / t-BuOK | Chiral cis-β-amino cyclic alcohols | Up to 99.9% | 99:1 | scholaris.caencyclopedia.pubrsc.org |

| Racemic α-arylcycloalkanones | RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] / t-BuOK | Chiral cis-β-arylcycloalkanols | Up to 99.9% | >99:1 | utoronto.caehu.es |

| Acetophenone | RuCl₂(Xyl-SDP)(DPEN) / t-BuONa | 1-Phenylethanol | High | N/A | utoronto.caehu.es |

The application of this compound-based ruthenium catalysts for the asymmetric hydrogenation of imines is also an area of interest, providing access to valuable chiral amines. However, detailed studies specifically employing the this compound ligand for this transformation are less common in the surveyed literature compared to ketone hydrogenation.

Nickel-Catalyzed Transformations

Reductive Hydroarylation of Vinylarenes

The nickel-catalyzed reductive hydroarylation of vinylarenes is a powerful tool for the synthesis of 1,1-diarylalkanes, which are common motifs in biologically active molecules. While this reaction has been developed with high enantioselectivity, the literature predominantly reports the use of other chiral ligands, such as bis(imidazoline) ligands, for this purpose. acs.orglookchem.comacs.orgnih.gov Extensive searches of the available literature did not yield specific examples of the this compound ligand being employed in the nickel-catalyzed reductive hydroarylation of vinylarenes. It is noteworthy that the phosphine oxide ligand this compound(O) has been successfully used in the palladium-catalyzed asymmetric hydroarylation of bicyclic olefins. acs.orglookchem.com

Intramolecular Arylcyanation Reactions

Nickel-catalyzed intramolecular arylcyanation of unactivated olefins represents an efficient method for constructing cyclic structures bearing quaternary carbon stereocenters. nih.gov This transformation involves the activation of a C-CN bond and subsequent cyclization. While enantioselective versions of this reaction have been developed, the most successful chiral ligands reported are typically not this compound. For instance, high enantioselectivities have been achieved using ligands such as TangPHOS in the presence of a Ni(0) catalyst and a BPh₃ co-catalyst for the synthesis of 1,1-disubstituted indanes. nih.govacs.org Another study on the synthesis of 3,3-disubstituted oxindoles via nickel-catalyzed intramolecular arylcyanation mentions the development of the methodology but does not specify the use of this compound for an asymmetric variant. utoronto.ca Current literature available through the conducted searches does not provide specific data tables for the use of this compound in this particular nickel-catalyzed reaction.

Mechanistic Insights and Computational Studies of R Xyl Sdp Mediated Reactions

Elucidation of Catalytic Cycles and Active Species

The catalytic cycles of reactions employing (R)-Xyl-SDP are often complex, involving a series of well-defined elementary steps. In rhodium-catalyzed enantioselective cycloisomerization of α,ω-heptadienes, for instance, mechanistic studies suggest a pathway initiated by the activation of an aldehyde C-H bond. This is followed by the insertion of an olefin into the resulting rhodium-hydride bond, forming a key intermediate. nih.gov The active catalytic species is a rhodium(I) complex coordinated to the this compound ligand.

Understanding Stereochemical Control and Enantioselectivity Origins

The high levels of enantioselectivity achieved with the this compound ligand are attributed to its rigid spirocyclic backbone, which creates a well-defined and sterically demanding chiral environment around the metal center. nih.gov This rigidity leads to highly organized transition states where the substrate can only approach the catalyst from a specific direction, thus dictating the stereochemical outcome of the reaction. nih.gov

Computational studies, particularly Density Functional Theory (DFT) calculations, have been pivotal in rationalizing the origins of enantioselectivity. These studies often reveal that the observed stereochemistry arises from unfavorable steric interactions in the transition state leading to the minor enantiomer. escholarship.org For example, in the asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters, DFT calculations have shown a significant energy difference between the transition states leading to the two possible enantiomers, with the favored transition state being stabilized by attractive C-H/π interactions and minimized steric repulsion between the substrate and the catalyst. rsc.org

The following table summarizes the enantioselectivities achieved in various reactions catalyzed by metal complexes of this compound and related SDP ligands.

| Reaction Type | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Rh-catalyzed Cycloisomerization | [Rh(cod)2]BF4 / this compound | α,α-bisallylaldehyde | 95% | nih.gov |

| Rh-catalyzed Carboacylation | [Rh(cod)2]BF4 / this compound | Benzocyclobutenone and Oxime | 99% | nih.gov |

| Pd-catalyzed Hydroarylation | Pd(OAc)2 / this compound(O) | Bicyclic Olefin | up to 90% | mdpi.com |

| Ru-catalyzed Asymmetric Hydrogenation | RuCl2[(S)-Xyl-SDP][(R,R)-DPEN] | 2-Arylcyclohexanone | up to 99.9% | acs.orgresearchgate.net |

| Au-catalyzed Cycloisomerization | [(this compound)(AuCl)2] | Cyclopropylidene 1,6-enyne | 82% | acs.orgrecercat.cat |

Regioselectivity and Diastereoselectivity in Catalytic Pathways

In addition to enantioselectivity, this compound-metal complexes often exhibit excellent control over regioselectivity and diastereoselectivity. In the rhodium-catalyzed cycloisomerization of α,α-bisallylaldehydes, a regioselective carbometallation step is crucial for the formation of the desired cyclohexene (B86901) product. nih.gov The choice of ligand is critical, as ligands with different bite angles can favor alternative reaction pathways, such as isomerization-hydroacylation. nih.gov

In the asymmetric Heck reaction of substituted cyclopentenes, the use of bisphosphine mono-oxide ligands like this compound(O) leads to the formation of almost exclusively trans isomers, establishing two stereocenters with high enantiomeric excess. researchgate.net DFT calculations have been employed to understand the regioselectivity in the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol, indicating that the formation of specific π-π stacked complexes directs the nucleophilic attack to a particular position. rsc.org

Influence of Ligand Properties on Reaction Mechanism

The electronic nature of the substituents on the aryl groups of the phosphine (B1218219) can also have a significant impact. The "3,5-dialkyl meta-effect" has been observed, where the presence of bulky alkyl groups at the 3 and 5 positions of the phenyl rings on the phosphorus atoms, as in this compound, enhances enantioselectivity. rsc.org This is attributed to both steric and electronic effects that influence the geometry and stability of the transition states. rsc.org Furthermore, in some cases, the use of a mixture of ligands can be beneficial. For example, in a rhodium-catalyzed carboacylation, a combination of this compound and (S)-Xyl-BINAP led to a significantly higher yield while maintaining excellent enantioselectivity, suggesting a synergistic effect between the two ligands. nih.govthieme-connect.com

The table below illustrates the effect of different SDP ligand derivatives on the outcome of a Rh-catalyzed cycloisomerization reaction.

| Ligand | Selectivity (Cyclohexene:Bicyclic Heptanone) | Enantiomeric Excess (ee) |

| (S)-Ph-SDP | ~3:1 | 96% |

| (S)-Xyl-SDP | ~3:1 | 96% |

| (S)-DTB-SDP | Predominantly Cyclohexene | 83% |

| (R)-DTBM-SDP | Predominantly Cyclohexene | 95% |

Application of Density Functional Theory (DFT) in Mechanistic Probing

Density Functional Theory (DFT) has emerged as an indispensable tool for gaining deep, quantitative insights into the mechanisms of reactions catalyzed by this compound and related complexes. acs.org DFT calculations allow for the detailed study of reaction pathways, the characterization of transition states, and the rationalization of observed selectivities. researchgate.net

In the context of asymmetric hydrogenation, DFT calculations have been used to model the interaction between the substrate and the catalyst, revealing that the stereoselectivity originates from subtle differences in the activation energies of the competing diastereomeric transition states. rsc.org These calculations can pinpoint the key non-covalent interactions, such as C-H/π interactions or steric repulsions, that govern the stereochemical outcome. rsc.org For the Nazarov cyclization, DFT studies have elucidated how the presence or absence of molecular sieves alters the reaction mechanism by influencing the formation of different reactive complexes. rsc.org

DFT has also been instrumental in understanding the role of the ligand in catalysis. For example, calculations have shown how the bite angle and electronic properties of SDP ligands influence the relative energies of different catalytic intermediates and transition states, thereby explaining the observed trends in reactivity and selectivity. rsc.org

Spectroscopic Investigations of Catalytic Intermediates

While direct spectroscopic observation of catalytic intermediates in this compound mediated reactions can be challenging due to their transient nature, such studies are crucial for validating proposed mechanisms. In related rhodium-catalyzed systems, techniques like NMR spectroscopy have been used to identify catalyst resting states and key intermediates. escholarship.org For example, in a rhodium-catalyzed enantioselective silylation, a rhodium silyl (B83357) dihydride and a rhodium norbornyl complex were identified as interconverting catalyst resting states. escholarship.org

Electrospray ionization mass spectrometry (ESI-MS) is another powerful technique for detecting and characterizing catalytic intermediates. researchgate.net Although specific ESI-MS studies focused solely on this compound are not widely reported, this method has been successfully applied to similar catalytic systems to identify key species in the catalytic cycle. The insights gained from spectroscopic studies on analogous systems provide a valuable framework for understanding the behavior of this compound in catalysis.

Structure Performance Relationships in R Xyl Sdp Ligands

Steric and Electronic Modulation of the Ligand Framework

The performance of SDP-based ligands is profoundly influenced by the steric and electronic nature of the substituents on the phosphine (B1218219) groups. rsc.orgthieme-connect.de The "(R)-Xyl-SDP" designation signifies the presence of 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms. This specific substitution is not arbitrary; it is a result of systematic tuning to optimize catalytic outcomes.

Steric Effects: The bulky 3,5-xylyl groups on the this compound ligand create a sterically demanding chiral environment around the metal center. rsc.org This steric hindrance plays a crucial role in differentiating between the prochiral faces of a substrate, thereby controlling the enantioselectivity of the reaction. Research has shown that increasing the steric bulk on the P-aryl groups can lead to higher enantiomeric excesses (ee). For instance, in the ruthenium-catalyzed asymmetric hydrogenation of ketones, the substitution pattern on the ligand's phenyl rings is critical. The use of (R)-Xyl-P-Phos, a related ligand, demonstrates enhanced ee values attributed to the "3,5-dialkyl meta-effect," a principle that also applies to the Xyl-SDP framework. rsc.org In the hydrogenation of 2-arylcyclohexanones, substitutions at the ortho or 3,5-position of the substrate's phenyl ring led to a marked decrease in enantioselectivity, underscoring the sensitive steric interplay between the catalyst and the substrate. iupac.org

Electronic Effects: The electronic properties of the ligand, modulated by substituents, directly impact the reactivity of the metal catalyst. rsc.orgacs.org Electron-donating groups, such as the methyl groups on the xylyl fragments of this compound, increase the electron density on the phosphorus atoms. This, in turn, enhances the electron-donating character of the phosphine ligand, which can influence the electronic state and, consequently, the catalytic activity of the coordinated metal. chemrxiv.org In some catalytic systems, more electron-rich ligands have been found to promote better chiral induction. chemrxiv.org However, the interplay is complex; in the hydrogenation of 2-phenylcyclohexanone, the introduction of either electron-donating or electron-withdrawing groups at the para or meta positions of the substrate's phenyl ring had minimal effect on enantioselectivity. iupac.org This suggests that for certain reactions, the steric architecture of the ligand may be the dominant factor in determining stereochemical outcomes.

The modular nature of ligands like this compound allows for fine-tuning of these steric and electronic properties, which is a key strategy in developing highly efficient and selective catalysts for specific transformations. thieme-connect.de

Significance of Bite Angle and Backbone Rigidity

The geometry of a diphosphine ligand, particularly its bite angle and the rigidity of its backbone, are determining factors for its effectiveness in asymmetric catalysis. nih.govacademie-sciences.fr

Backbone Rigidity: this compound is built upon a 1,1'-spirobiindane backbone. iupac.orgresearchgate.net This spirocyclic structure imparts significant rigidity to the ligand framework. iupac.orgnih.gov A rigid backbone is advantageous as it reduces the number of accessible conformations of the catalyst-substrate complex during the reaction. iupac.org This conformational restriction leads to a more ordered and well-defined transition state, which is often crucial for achieving high levels of asymmetric induction. nih.gov The inherent rigidity of the spirobiindane scaffold is considered a key reason for the high enantioselectivities observed with SDP-type ligands. nih.govnih.gov

Bite Angle: The P-M-P angle, or "bite angle," is a critical parameter that influences the coordination geometry and electronic properties of the catalytic center. academie-sciences.fr While the exact bite angle of a metal-complexed this compound is not specified in the provided results, comparisons with related structures offer insight. For example, the palladium complex of SDP, PdCl₂(SDP), exhibits a bite angle of 96.0°. nih.gov This is larger than that of the well-known BINAP ligand (92.7°) but smaller than that of the SIDP ligand (100.4°). nih.gov Ligands that enforce a large bite angle can have profound effects on catalysis. sci-hub.se The specific bite angle of this compound contributes to creating a unique chiral pocket that dictates how the substrate approaches the metal center, thereby influencing both reactivity and enantioselectivity. academie-sciences.fr The adaptability of some spiro-based ligands to form different coordination geometries highlights how the backbone structure can have significant consequences in catalysis. sci-hub.se

Comparative Analysis with Other Chiral Diphosphine Ligands

The performance of this compound is best understood when compared to other prominent chiral diphosphine ligands in similar catalytic reactions.

In the Rh-catalyzed carboacylation of C=N bonds, this compound was found to provide nearly perfect enantioselectivity (99% ee), significantly outperforming ligands like SYNPHOS, BINAP, H8-BINAP, and MeO-BIPHEP. nih.gov Even the closely related (R)-Xyl-BINAP, while effective, only achieved 92% ee in the same reaction. nih.gov This highlights the superior chiral induction of the rigid spirobiindane backbone of SDP in this specific transformation.

However, in some cases, this high enantioselectivity comes at the cost of reactivity. In the aforementioned carboacylation, the moderate yields obtained with this compound suggested a potential issue with catalyst stability or activity compared to (R)-Xyl-BINAP. nih.gov This trade-off between enantioselectivity and activity is a common theme in catalyst development.

The table below presents a comparative overview of this compound and other ligands in various reactions.

| Ligand | Metal/Reaction | Yield | Enantioselectivity (ee) | Key Observation | Source |

| This compound | Rh/Carboacylation | 53% | 99% | Superior enantioselectivity but moderate yield. | nih.gov |

| (R)-Xyl-BINAP | Rh/Carboacylation | 72% | 92% | Higher yield but lower ee compared to Xyl-SDP. | nih.gov |

| (R)-BINAP | Pd/Allylic Amination | Low | Low | Poor performance in this specific reaction. | sci-hub.se |

| (R)-SDP | Pd/Allylic Amination | Low | Low | Poor performance, similar to BINAP. | sci-hub.se |

| This compound | Ru/Ketone Hydrogenation | 95% | 96% | High efficiency for specific ketone substrates. | |

| (S)-Tol-BINAP | Ru/Ketone Hydrogenation | - | - | Effective for kinetic resolution of α-aryl cycloalkanones. | iupac.org |

| This compound | Rh/Enamide Hydrogenation | - | 88-96% | Excellent enantioselectivity for β-branched enamides. | acs.org |

| SIDP | Rh/Alkene Hydrogenation | - | 99% | Outperformed BINAP and SDP in this specific reaction. | nih.gov |

This table is generated based on available data in the search results and is not exhaustive.

This comparative analysis demonstrates that no single ligand is universally superior. The choice of ligand is highly dependent on the specific reaction, metal, and substrate. thieme-connect.de this compound, with its rigid backbone and optimized sterics, excels in providing high enantioselectivity, particularly in ruthenium-catalyzed hydrogenations and certain rhodium-catalyzed reactions. iupac.orgnih.gov

Rational Design Principles for Enhanced Catalytic Activity and Selectivity

The development of catalysts based on the this compound framework follows several rational design principles aimed at optimizing performance.

Scaffold Rigidity: The core principle is the use of a rigid chiral backbone, like the 1,1'-spirobiindane scaffold, to minimize conformational flexibility. This pre-organization of the ligand is key to creating a well-defined and effective chiral environment, which often translates to higher enantioselectivity. iupac.orgnih.gov

Tuning Steric and Electronic Properties: The modularity of the SDP scaffold is a significant advantage. thieme-connect.de By systematically altering the aryl substituents on the phosphorus atoms (e.g., from phenyl to tolyl to xylyl), chemists can fine-tune the steric bulk and electronic properties of the ligand. rsc.orgresearchgate.net The success of the xylyl group in this compound demonstrates the "3,5-dialkyl meta-effect," where bulky substituents at the meta positions of the P-aryl rings effectively shield the catalytic site, enhancing enantiomeric discrimination. rsc.org This principle guides the design of new ligands for challenging substrates.

Bite Angle Optimization: While perhaps less tunable than the P-aryl groups, the bite angle is a critical design parameter. The spirobiindane backbone provides a specific, relatively wide bite angle that has proven effective. nih.gov The design of new scaffolds, such as SPSiP, which features a spirosilabiindane backbone, explicitly targets a large dihedral angle and a large P-M-P angle, confirming the perceived importance of this geometric feature. chemrxiv.org

Computational Modeling: Modern catalyst design increasingly relies on computational methods like Density Functional Theory (DFT) and 3D-Quantitative Structure-Selectivity Relationship (3D-QSSR) studies. rsc.org These models can analyze the steric and electrostatic interactions between the catalyst and substrate, providing insights into the origin of enantioselectivity. By creating contour maps that highlight sterically and electrostatically favored regions, researchers can rationally propose modifications to the ligand or diamine structure to improve catalyst performance before undertaking synthetic efforts. rsc.org

These principles collectively allow for a more rational, rather than purely empirical, approach to developing new catalysts with improved activity and selectivity based on the successful this compound template.

Performance in Mixed-Ligand and Cooperative Catalysis Systems

The utility of this compound extends beyond its use as a single ligand in a catalytic system. It has shown interesting and sometimes beneficial behavior in mixed-ligand and cooperative catalysis scenarios.

Mixed-Ligand Systems: In certain reactions, combining two different chiral ligands can lead to results superior to what can be achieved with either ligand alone. A notable example is the Rh-catalyzed carboacylation where this compound alone gave excellent enantioselectivity (99% ee) but only a moderate yield (55%). nih.gov In contrast, (S)-Xyl-BINAP gave a better yield (79%) but lower enantioselectivity (84% ee, inferred from the R:S ratio). nih.gov

A mixed-ligand system employing both this compound and (S)-Xyl-BINAP (in a 1:1 ratio) successfully combined the strengths of both, affording the product in a significantly improved yield (72%) while maintaining excellent enantioselectivity (95% ee). nih.gov This synergistic effect highlights a powerful strategy to overcome the common trade-off between catalyst activity and selectivity. Interestingly, control experiments revealed that the two ligands must have opposite chirality configurations to achieve this cooperative effect; using both this compound and (R)-Xyl-BINAP resulted in a racemic or near-racemic product, indicating they work in opposition. nih.gov

Table of Mentioned Compounds

| Abbreviation / Name | Full Name |

| This compound | (R)-(+)-7,7'-Bis(di-3,5-xylylphosphino)-1,1'-spirobiindane |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| (R)-Xyl-BINAP | (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl |

| SDP | 7,7'-Bis(diphenylphosphino)-1,1'-spirobiindane |

| H8-BINAP | 2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl |

| MeO-BIPHEP | 2,2'-Bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl |

| SYNPHOS | (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| DPEN | 1,2-Diphenylethylenediamine |

| SIDP | A bis-indole chiral diphosphine ligand |

| (R)-Xyl-P-Phos | (R)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]paracyclophane |

| SPSiP | A biphosphine ligand based on a spirosilabiindane backbone |

Advanced Research Perspectives and Future Trajectories

Expansion of Substrate Scope and Reaction Diversity

A primary focus of ongoing research is to broaden the applicability of (R)-Xyl-SDP-metal complexes to a more diverse range of substrates and reaction types. Initially recognized for its success in the asymmetric hydrogenation of ketones, the scope of this compound has expanded considerably.

Ruthenium complexes, such as [RuCl₂(Xyl-SDP)(diamine)], have demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of a wide array of ketones, including aromatic, heteroaromatic, and α,β-unsaturated variants. researchgate.netiupac.org The catalyst system has proven effective for the dynamic kinetic resolution (DKR) of challenging substrates like racemic α-amino cyclic ketones and α-arylcyclohexanones, producing chiral alcohols with high diastereoselectivity and enantiomeric excess. acs.orgsigmaaldrich.comnih.gov

Beyond ketones, the application of this compound has extended to other prochiral substrates. Rhodium complexes featuring this ligand have been successfully employed in the asymmetric hydrogenation of prochiral olefins, including itaconic acid derivatives and α-arylethenyl acetamides, yielding chiral products with excellent enantioselectivity. researchgate.net Furthermore, rhodium catalysis with this compound enables the hydrogenation of β-branched (Z)-enamides to produce valuable β-stereogenic amides. acs.org

The versatility of this ligand is not confined to hydrogenation. The phosphine (B1218219) oxide derivative, this compound(O), has been identified as a superior ligand in palladium-catalyzed asymmetric intramolecular Heck reactions and the hydroarylation of bicyclic olefins, achieving high yields and enantioselectivity up to 90% ee. mdpi.comencyclopedia.pubsigmaaldrich.com More recently, this compound has been instrumental in developing a highly enantioselective Rh-catalyzed carboacylation of oximes. nih.gov

| Catalyst System | Reaction Type | Substrate Class | Enantioselectivity (ee) |

|---|---|---|---|

| Ru-(R)-Xyl-SDP | Asymmetric Hydrogenation | Aromatic & Heteroaromatic Ketones | Up to 98% |

| Ru-(R)-Xyl-SDP | Asymmetric Hydrogenation (DKR) | Racemic α-Amino Cyclic Ketones | Up to 99.9% |

| Ru-(R)-Xyl-SDP | Asymmetric Hydrogenation (DKR) | Racemic α-Arylcyclohexanones | Up to 99.9% |

| Rh-(R)-Xyl-SDP | Asymmetric Hydrogenation | α-Arylethenyl Acetamides | Up to 99% |

| Rh-(R)-Xyl-SDP | Asymmetric Hydrogenation | (Z)-β-Branched Enamides | Up to 96% |

| Pd-(R)-Xyl-SDP(O) | Asymmetric Hydroarylation | Bicyclic Olefins | Up to 90% |

| Rh-(R)-Xyl-SDP | Carboacylation | Oximes | Up to 99% |

Development of Highly Efficient and Recyclable Catalytic Systems

A hallmark of the this compound ligand is the remarkable efficiency of its metal complexes. In the ruthenium-catalyzed hydrogenation of acetophenone (B1666503), for instance, turnover numbers (TON) as high as 100,000 have been achieved, signifying a highly active catalyst. researchgate.netiupac.org Similarly, in the dynamic kinetic resolution of racemic α-amino cyclic ketones, the catalyst demonstrates high activity even at very low loadings, with a substrate-to-catalyst ratio (S/C) of 10,000. acs.org This high efficiency is crucial for industrial applications as it reduces catalyst consumption and cost.

Exploration of Novel Catalytic Manifolds and Transformations

The unique structural features of this compound continue to enable the discovery of novel catalytic pathways. A notable example is its use in the rhodium-catalyzed asymmetric hydroamidation of keto-vinylidene cyclopropanes (keto-VDCPs). In this transformation, the cationic Rh(I)/(R)-SDP catalyst promotes the formation of a novel trimethylenemethane–rhodium (TMM–Rh) intermediate, which then undergoes further reaction to provide hydroamidation products with high regioselectivity and enantioselectivity. rsc.org This demonstrates the potential of this compound to control complex reaction cascades involving unusual intermediates.

Another area of innovation involves the use of the ligand's phosphine oxide form, this compound(O). This derivative has proven to be the ligand of choice for palladium-catalyzed asymmetric Heck reactions, expanding the utility of the spirobiindane framework beyond traditional hydrogenation. mdpi.comencyclopedia.pubntu.edu.sg The development of a highly enantioselective rhodium-catalyzed carboacylation of oximes via C-C bond activation further showcases the ligand's ability to facilitate novel bond-forming strategies. nih.gov The exploration of such new transformations remains a vibrant area of research, promising to unlock new synthetic possibilities.

Application in Complex Molecule Synthesis and Natural Product Analogues

The high efficiency and selectivity of this compound catalysts have made them valuable tools in the total synthesis of complex, biologically active molecules. The ability to construct multiple stereocenters in a single step with high control is particularly advantageous.

A significant achievement is the practical, catalytic asymmetric synthesis of all four isomers of the natural alkaloid conhydrine. acs.orgnih.gov This was accomplished through the dynamic kinetic resolution of a racemic α-amino cyclic ketone, where the [RuCl₂((S)-Xyl-SDP)((R,R)-DPEN)] catalyst delivered the desired chiral amino alcohol with up to 99.9% ee and 99:1 cis-selectivity. acs.orgnih.gov

More recently, the ligand has been instrumental in the divergent enantioselective synthesis of several hapalindole-type alkaloids. nih.govrsc.orgrsc.org In these syntheses, the key strategic step was the asymmetric hydrogenation of a complex ketone substrate using a Ru-(R)-Xyl-SDP catalyst. nih.govrsc.orgrsc.org This reaction established the chiral core of the natural products with high enantiomeric excess (95-96% ee), enabling the synthesis of (+)-hapalindole Q and (–)-12-epi-hapalindole Q isonitrile, among others. nih.govrsc.orgrsc.org These examples underscore the power of this compound in simplifying the synthesis of intricate molecular architectures and providing access to valuable natural product analogues for further study.

| Target Molecule | Key Reaction | Catalyst System | Significance |

|---|---|---|---|

| Conhydrine (all 4 isomers) | Asymmetric Hydrogenation (DKR) | Ru-(S)-Xyl-SDP | Practical synthesis of a natural alkaloid |

| (+)-Hapalindole Q | Asymmetric Hydrogenation | Ru-(R)-Xyl-SDP | Construction of chiral core for a complex alkaloid |

| (–)-12-epi-Hapalindole Q Isonitrile | Asymmetric Hydrogenation | Ru-(R)-Xyl-SDP | Divergent synthesis of natural product analogues |

| Chiral β-Aryloxy Primary Alcohols | Asymmetric Hydrogenation (DKR) | Ru-Xyl-SDP | Building blocks for pyrethroid insecticides and leukotriene receptor antagonists |

Integration with Flow Chemistry and High-Throughput Experimentation

The future of chemical synthesis lies in the integration of powerful catalysts with modern automation technologies like flow chemistry and high-throughput experimentation (HTE). While specific reports detailing the extensive use of this compound in these platforms are still emerging, its properties make it an outstanding candidate for such applications.

HTE relies on the rapid screening of numerous catalysts, ligands, and reaction conditions to identify optimal systems. nih.gov Chiral ligands like (S)-Xyl-SDP have been included in such screening campaigns, for example, in the development of a kilo-scale synthesis for a complex pharmaceutical intermediate. drughunter.com The systematic data generated from HTE can accelerate the discovery of new applications for this compound and fine-tune its performance for specific transformations. nih.gov

Flow chemistry offers enhanced safety, efficiency, and scalability by performing reactions in a continuous stream rather than in traditional batches. wuxiapptec.com The high activity and stability of Ru-Xyl-SDP complexes are highly desirable for flow hydrogenation processes. Integrating these catalysts into continuous-flow reactors could enable safer handling of hydrogen gas, precise temperature control, and streamlined production of chiral molecules on a large scale. The development of immobilized, recyclable this compound catalysts would be particularly synergistic with flow chemistry platforms.

Green Chemistry Considerations in Catalyst Design and Application

The principles of green chemistry, which aim to design chemical processes that minimize environmental impact, are central to modern catalyst development. purkh.comyale.edubritannica.com this compound and its catalytic systems align well with several of these principles.

Catalysis: The use of catalytic amounts of a reagent is inherently greener than using stoichiometric amounts. yale.edu The high efficiency of this compound catalysts, which operate at low loadings, directly addresses this principle, minimizing waste. acs.org

Atom Economy: By promoting high selectivity and yield, these catalysts ensure that a greater proportion of the atoms from the reactants are incorporated into the final product, thus maximizing atom economy and generating less waste. researchgate.netyale.edu

Less Hazardous Chemical Syntheses: The development of highly selective catalysts reduces the formation of unwanted byproducts, simplifying purification and minimizing the need for hazardous separation agents. yale.edu

Future directions in catalyst design will focus on enhancing these green attributes. This includes designing catalysts that can operate in more benign solvents (like water or ethanol), further extending catalyst lifetime, and creating systems based on more earth-abundant and less toxic metals. rsc.org The continued development of catalysts based on the this compound scaffold will be guided by these principles to create more sustainable synthetic methods. sustainability-directory.comfrontiersin.org

Q & A

Q. What is the mechanistic role of (R)-Xyl-SDP in enantioselective transition-metal catalysis?

this compound serves as a chiral bisphosphine ligand that coordinates with transition metals (e.g., Rh, Pd) to induce asymmetric environments in catalytic cycles. Its rigid, stereochemically defined structure enforces specific transition-state geometries, enabling high enantioselectivity in reactions like hydroarylation and carboacylation. For example, in Rh-catalyzed C–C activation, this compound stabilizes intermediates while directing stereochemical outcomes via steric and electronic interactions .

Q. How is enantiomeric excess (ee) quantified in this compound-mediated reactions?

Chiral HPLC or supercritical fluid chromatography (SFC) with chiral stationary phases is typically employed to resolve enantiomers. Nuclear magnetic resonance (NMR) using chiral shift reagents or Mosher ester derivatization can also supplement analysis. Data should be cross-validated with kinetic studies to rule out racemization during workup .

Q. What solvent systems are optimal for reactions catalyzed by this compound complexes?

1,4-Dioxane and THF are commonly used due to their ability to solubilize both ligand-metal complexes and organic substrates. Solvent polarity impacts reaction rates and selectivity; for instance, switching from THF to 1,4-dioxane in Rh-catalyzed carboacylation improved yield by 15% while maintaining >90% ee .

Advanced Research Questions

Q. How can conflicting enantioselectivity data arise when combining this compound with other ligands, and how are these resolved?

Conflicting outcomes often stem from competing stereochemical influences of co-ligands. For example, this compound paired with (S)-xyl-BINAP in Rh catalysis produced synergistic effects: xyl-BINAP enhanced catalytic activity, while this compound dominated enantiocontrol. Systematic screening of ligand ratios (e.g., 1:1 vs. 2:1) and pre-catalyst systems (e.g., [Rh(cod)₂]BF₄) can resolve such contradictions .

Q. What strategies mitigate low yields in this compound-catalyzed reactions despite high enantioselectivity?

Catalyst stability is a key limitation. Strategies include:

- Sequential catalyst addition : Splitting the catalyst into two portions reduced decomposition, increasing yield from 45% to 72% in carboacylation .

- Co-ligand systems : Introducing monodentate ligands (e.g., PPh₃) can stabilize intermediates, though this may introduce side reactions. Alternative approaches include optimizing substrate steric bulk (e.g., using iso-propyl groups over methyl) to slow β-H elimination .

Q. How do steric modifications of this compound impact reaction kinetics and product distribution?